molecular formula C20H23N5O B2696659 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034350-53-1

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No. B2696659
CAS RN: 2034350-53-1
M. Wt: 349.438
InChI Key: UEMRZRVAUOSFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MP-10, and it has been studied for its ability to target specific receptors in the body that are involved in various physiological processes.

Scientific Research Applications

Substituent Effects and Molecular Interactions

  • Studies have investigated the effects of substituents on pyrid-2-yl ureas, revealing how certain modifications can influence intramolecular hydrogen bonding and complexation behaviors. Specifically, the presence of electron-withdrawing substituents has been found to facilitate intermolecular complexation with large binding constants, highlighting the compound's potential in designing more effective molecular interactions (Chia-Hui Chien et al., 2004).

Hydrogel Formation and Rheology

  • The compound's derivatives have been demonstrated to form hydrogels in acidic conditions, with the gel's physical properties such as morphology and rheology being tunable by the identity of the anion. This adaptability suggests its application in creating customizable materials for various scientific and engineering purposes (G. Lloyd & J. Steed, 2011).

Anticancer Activity

  • A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed and synthesized through computer-aided methods, have shown significant antiproliferative effects against various cancer cell lines. This indicates the compound's potential as a scaffold for developing new anticancer agents (Jian Feng et al., 2020).

Ion-Pair Binding and Metal Coordination

  • Research into mixed N,S-donor 2-ureidopyridine ligands, capable of binding metal ions and coordinating ion-pairs via simultaneous coordination and hydrogen bonding, suggests the compound's utility in developing new materials for catalysis, sensing, and separation technologies (Naseem Qureshi et al., 2009).

Antimicrobial Activity

  • Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from derivatives of the compound , have been identified as potent antibacterial agents. This underscores its relevance in the ongoing search for new antimicrobial substances (M. E. Azab et al., 2013).

properties

IUPAC Name

1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-25-18(13-19(24-25)17-10-6-11-21-14-17)15-23-20(26)22-12-5-9-16-7-3-2-4-8-16/h2-4,6-8,10-11,13-14H,5,9,12,15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMRZRVAUOSFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea

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